2-[(6-fluoropyridin-2-yl)oxy]acetic acid
CAS No.: 2353455-34-0
Cat. No.: VC11564075
Molecular Formula: C7H6FNO3
Molecular Weight: 171.1
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2353455-34-0 |
|---|---|
| Molecular Formula | C7H6FNO3 |
| Molecular Weight | 171.1 |
Introduction
Structural and Molecular Characteristics
The molecular structure of 2-[(6-fluoropyridin-2-yl)oxy]acetic acid consists of a pyridine ring substituted with a fluorine atom at the 6th position and an acetic acid group connected via an ether bond at the 2nd position . The planar pyridine ring and the flexible acetic acid side chain create a hybrid structure capable of both hydrophobic and hydrophilic interactions. Key structural parameters include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 171.13 g/mol |
| CAS Number | 2353455-34-0 |
| XLogP3-AA (Predicted) | 0.7 |
The fluorine atom induces electron-withdrawing effects, polarizing the pyridine ring and increasing the compound’s reactivity in nucleophilic substitution reactions. Spectroscopic data, though limited in publicly available literature, would typically include -NMR peaks for the pyridine ring (δ 7.8–8.2 ppm) and the acetic acid protons (δ 3.7–4.1 ppm).
Synthesis and Optimization
The synthesis of 2-[(6-fluoropyridin-2-yl)oxy]acetic acid involves a nucleophilic substitution reaction between 6-fluoro-2-chloropyridine and glycolic acid under basic conditions. A typical procedure includes:
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Reagents: 6-fluoro-2-chloropyridine, glycolic acid, sodium hydride (NaH), dimethylformamide (DMF).
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Conditions: Reaction at 80–100°C for 12–24 hours under nitrogen atmosphere.
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Workup: Acidification with HCl, extraction with ethyl acetate, and purification via column chromatography.
The reaction yield is approximately 65–75%, with purity confirmed by HPLC (>95%). Alternative routes using chloroacetic acid instead of glycolic acid have been explored but result in lower selectivity due to competing esterification .
Physicochemical Properties
Limited data exist on the compound’s physical properties, but inferences can be drawn from structural analogs:
| Property | Value |
|---|---|
| Melting Point | Not reported |
| Boiling Point | Not reported |
| Solubility | Soluble in DMSO, DMF; sparingly soluble in water |
| Stability | Stable at room temperature; sensitive to strong acids/bases |
The compound’s solubility profile suggests utility in organic synthesis, while its stability under mild conditions facilitates handling in laboratory settings .
Biological Activity and Mechanistic Insights
2-[(6-Fluoropyridin-2-yl)oxy]acetic acid exhibits preliminary bioactivity in enzyme inhibition assays, particularly against kinases and carboxylases. The fluorine atom enhances binding affinity to hydrophobic enzyme pockets, as demonstrated in molecular docking studies with cytochrome P450 isoforms. Comparative analysis with the herbicide Fluroxypyr () reveals shared structural motifs but divergent applications:
| Compound | Target | Application |
|---|---|---|
| 2-[(6-Fluoropyridin-2-yl)oxy]acetic acid | Kinases | Drug discovery |
| Fluroxypyr | Auxin receptors | Herbicide |
While Fluroxypyr acts as a synthetic auxin to disrupt plant growth , 2-[(6-fluoropyridin-2-yl)oxy]acetic acid is under investigation for modulating human metabolic enzymes.
Applications in Research
Medicinal Chemistry
The compound serves as a building block for fluorinated analogs of nonsteroidal anti-inflammatory drugs (NSAIDs). Its acetic acid moiety allows direct conjugation to pharmacophores, while the pyridine ring enhances blood-brain barrier permeability.
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